
7-hydroxy-4-methylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-4-methylchromen-2-one, also known as 4-methylumbelliferone, is a derivative of coumarin. It is a naturally occurring compound found in various plants and is known for its fluorescent properties. The compound has a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-hydroxy-4-methylchromen-2-one can be synthesized through the Pechmann condensation reaction. This involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
7-hydroxy-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
7-hydroxy-4-methylchromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for enzyme activity assays.
Biology: Employed in studying cellular processes due to its fluorescent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of biodegradable polymers and packaging materials
Wirkmechanismus
The mechanism of action of 7-hydroxy-4-methylchromen-2-one involves its interaction with various molecular targets. It can inhibit hyaluronan synthesis by acting on hyaluronan synthase enzymes. This inhibition leads to reduced cellular proliferation and migration, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound with similar fluorescent properties.
7-hydroxycoumarin: Lacks the methyl group but shares similar biological activities.
4-methylcoumarin: Lacks the hydroxyl group but has similar chemical reactivity.
Uniqueness
7-hydroxy-4-methylchromen-2-one is unique due to its combination of a hydroxyl group and a methyl group, which confer distinct chemical and biological properties. Its strong fluorescence and ability to inhibit hyaluronan synthesis make it particularly valuable in research and therapeutic applications .
Eigenschaften
Molekularformel |
C10H8O3 |
|---|---|
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i6+1,10+1 |
InChI-Schlüssel |
HSHNITRMYYLLCV-UFYQYTSASA-N |
Isomerische SMILES |
C[13C]1=C[13C](=O)OC2=C1C=CC(=C2)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13344875.png)
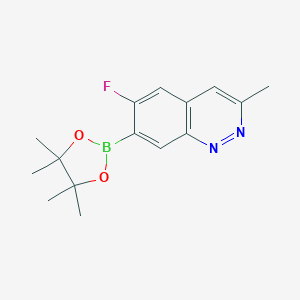
![2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride](/img/structure/B13344888.png)
![5-Fluoro-3-iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13344889.png)
![Benzenesulfonylfluoride, 2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13344891.png)
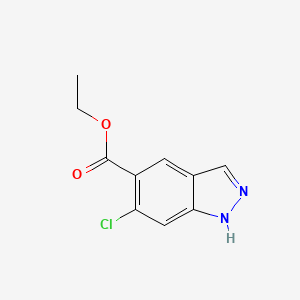
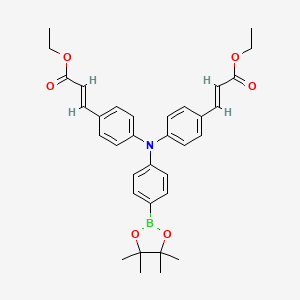
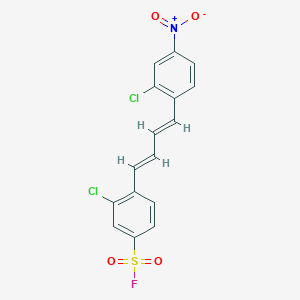

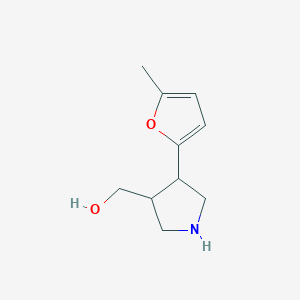
![5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13344932.png)
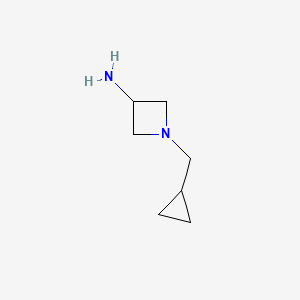
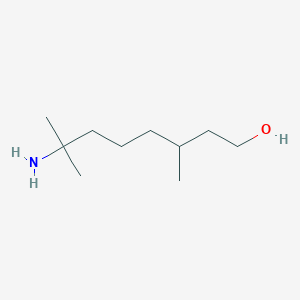
![1-Isopropyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B13344945.png)
